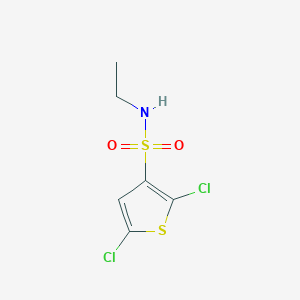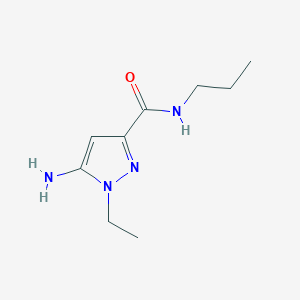
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C5H4BrF3N2 and its molecular weight is 229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Regioselective Synthesis of Imidazole Derivatives : Bellina et al. (2008) developed a method for the highly regioselective synthesis of 1-methyl-1H-imidazoles, including cytotoxic derivatives. This involves a three-step procedure starting with the Pd-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Electron-Releasing and Electron-Attracting Properties : Barlin (1967) studied the kinetics of reactions involving various bromo-N-methyl-imidazoles, providing insights into their reactivity and electronic properties (Barlin, 1967).
Bromination Reactions : Lobana, Sultana, and Butcher (2011) described a method for converting 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, highlighting a Sandmeyer type reaction (Lobana, Sultana, & Butcher, 2011).
Crystal Structure Analysis : Ribeiro Morais et al. (2012) conducted X-ray diffraction studies on N-methylated benzimidazole compounds, including a derivative of 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole, to elucidate their structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Application in Synthesis of Nilotinib : Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, using 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole (Cong-zhan, 2009).
Water Oxidation Catalysis : Wang et al. (2012) studied ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. This research highlights the use of 5-bromo-N-methylimidazole in developing catalysts with high turnover frequencies (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).
Synthesis of Highly Substituted Imidazoles : Shaterian and Ranjbar (2011) utilized N-methyl-2-pyrrolidonium hydrogen sulfate as a catalyst for the synthesis of substituted imidazoles, demonstrating an environmentally friendly approach (Shaterian & Ranjbar, 2011).
Functionalization of Imidazole Derivatives : Collman, Zhong, and Boulatov (2000) presented efficient methods for the preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates (Collman, Zhong, & Boulatov, 2000).
Radical Intermediates in Reduction Reactions : Bowman and Taylor (1990) explored the generation of imidazol-5-yl radicals as reactive intermediates in reduction reactions, providing insights into the reactivity of these compounds (Bowman & Taylor, 1990).
Eigenschaften
IUPAC Name |
5-bromo-1-methyl-2-(trifluoromethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBQAWMQVQEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368148-07-5 |
Source


|
| Record name | 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2436969.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)
![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)



![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2436978.png)

![N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2436981.png)
![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2436991.png)

